5-Chloroisatoic anhydride
CAS No.: 4743-17-3
Cat. No.: VC21084774
Molecular Formula: C8H4ClNO3
Molecular Weight: 197.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4743-17-3 |
|---|---|
| Molecular Formula | C8H4ClNO3 |
| Molecular Weight | 197.57 g/mol |
| IUPAC Name | 6-chloro-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) |
| Standard InChI Key | MYQFJMYJVJRSGP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 |
Introduction
Chemical Identity and Structure
Basic Identification Data
5-Chloroisatoic anhydride, also known as 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is identified by the CAS Registry Number 4743-17-3. The compound possesses a molecular formula of C8H4ClNO3 and a molecular weight of 197.58 g/mol . This heterocyclic compound features a benzoxazine core structure with chlorine substitution at the 5-position of the benzene ring (which corresponds to the 6-position in the benzoxazine numbering system). The structural arrangement includes a fused ring system consisting of a benzene ring and an oxazine ring, with two carbonyl groups at positions 2 and 4, and a chlorine atom at position 6 of the benzoxazine ring system.
The compound exists in various tautomeric forms due to the presence of the amide group, which contributes to its chemical versatility. The standard representation depicts a bicyclic structure containing a six-membered benzene ring fused to a six-membered heterocycle containing nitrogen and oxygen atoms. The nitrogen atom and the two carbonyl groups provide multiple reactive sites that can participate in various chemical transformations, making this compound particularly useful in organic synthesis. The chlorine substituent further enhances its reactivity and provides additional synthetic possibilities through halogen-specific reactions.
Structural Identifiers and Nomenclature
The compound is registered in chemical databases with specific structural identifiers that facilitate its unambiguous identification. The InChI (International Chemical Identifier) for 5-Chloroisatoic anhydride is InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) . This string provides a unique representation of the molecular structure that can be read by both humans and computers. The corresponding InChIKey, a fixed-length condensed digital representation of the compound, is MYQFJMYJVJRSGP-UHFFFAOYSA-N .
The compound is known by several synonyms in the scientific literature and commercial catalogs:
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2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-
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Isatoic anhydride, 5-chloro-
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6-Chloro-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione
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6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione
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NSC 139890
The multiple naming conventions reflect different systematic approaches to naming heterocyclic compounds, as well as registry identifiers from various biological screening programs.
Physical and Chemical Properties
Physical Characteristics
The compound has limited solubility in most common organic solvents. It is slightly soluble in dimethyl sulfoxide (DMSO), which is an important consideration for its use in solution-phase chemistry . The limited solubility profile necessitates careful selection of reaction solvents when employing this compound in synthetic procedures. The pKa value is predicted to be 9.76±0.20, indicating its weakly acidic nature due to the NH group in the structure . This property influences its reactivity in acid-base reactions and can affect its behavior in various chemical transformations.
Chemical Reactivity
The chemical reactivity of 5-Chloroisatoic anhydride is primarily governed by the anhydride functional group and the presence of the chlorine substituent. The anhydride moiety is susceptible to nucleophilic attack, making the compound reactive toward nucleophiles such as amines, alcohols, and water. Upon reaction with these nucleophiles, the anhydride ring opens to form the corresponding amide or ester derivatives. This reactivity pattern is exploited in various synthetic applications, particularly in the preparation of benzamide derivatives and heterocyclic compounds.
The chlorine substituent provides an additional reactive site for various transformations, including metal-catalyzed coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings). The presence of this halogen atom enhances the electrophilicity of the aromatic ring and can direct the regioselectivity of certain reactions. The amide nitrogen in the structure can also participate in various reactions, including alkylation and acylation, further expanding the synthetic utility of this compound. These combined reactive features make 5-Chloroisatoic anhydride a versatile building block in organic synthesis and medicinal chemistry.
Synthesis and Preparation Methods
Industrial and Laboratory Synthesis
5-Chloroisatoic anhydride can be prepared through several synthetic routes, with the most common method involving the cyclization of appropriately substituted anthranilic acid derivatives. According to available research, one established preparation method starts from 5-chloro indole, which is stirred in a 4:1 mixture of DMF/H₂O for 16 hours at room temperature to yield the desired 5-Chloroisatoic anhydride . This procedure involves oxidative cleavage of the indole ring followed by cyclization to form the benzoxazine structure.
Alternative synthetic approaches include the direct chlorination of isatoic anhydride using appropriate chlorinating agents, such as N-chlorosuccinimide or sulfuryl chloride, under controlled conditions. This method requires careful regulation of reaction parameters to ensure selective chlorination at the desired position of the aromatic ring. Another potential route involves the cyclization of 5-chloroanthranilic acid using various activating agents, such as phosgene, triphosgene, or carbonyldiimidazole. These methods provide different options for the preparation of 5-Chloroisatoic anhydride depending on the available starting materials and required scale of production.
The selection of a particular synthetic route often depends on factors such as availability of starting materials, scale of production, required purity, and environmental considerations. For industrial-scale production, processes that minimize the use of hazardous reagents and generate less waste are preferred. The development of greener synthetic approaches for the preparation of 5-Chloroisatoic anhydride remains an active area of research in process chemistry.
Spectroscopic Characterization
The structure and purity of synthesized 5-Chloroisatoic anhydride can be confirmed through various spectroscopic techniques. According to the literature, the proton nuclear magnetic resonance (¹H NMR) spectrum recorded in DMSO-d₆ shows characteristic signals at δ 11.85 (s, br., 1H) for the NH proton, 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and 7.09 (dd, J = 8.8, 0.8 Hz, 1H) for the aromatic protons . These spectral features provide definitive structural confirmation of the compound.
Additional spectroscopic methods used for characterization include infrared (IR) spectroscopy, which shows characteristic absorption bands for the carbonyl groups of the anhydride functionality and the NH stretch. Mass spectrometry can be employed to determine the molecular weight and fragmentation pattern, with the molecular ion peak at m/z 197 corresponding to the formula C₈H₄ClNO₃. Carbon-13 NMR (¹³C NMR) spectroscopy provides further structural confirmation through signals corresponding to the carbonyl carbons and aromatic ring carbons. These combined spectroscopic analyses ensure the identity and purity of the synthesized compound.
Applications in Organic Synthesis
Pharmaceutical Synthesis
5-Chloroisatoic anhydride has found significant applications in pharmaceutical synthesis due to its versatile reactivity and the presence of multiple functional groups. One of its notable applications is as a reagent in the synthesis of 2-acetamidobenzamides bearing the 2-phenoxy functionality, which have demonstrated antiproliferative activity against certain tumor cell lines . This application highlights the compound's utility in developing potential anticancer agents, where the chlorine substituent can introduce structural diversity and potentially enhance binding interactions with biological targets.
The compound has also been utilized in the preparation of inhibitors of delta-5 desaturase, an enzyme involved in lipid metabolism . These inhibitors have potential therapeutic applications in various metabolic disorders and inflammatory conditions. The reactivity of the anhydride functionality allows for selective transformations to introduce specific structural features required for biological activity. Additionally, the presence of the chlorine substituent provides opportunities for further derivatization through various cross-coupling reactions, enabling the synthesis of more complex molecules with enhanced pharmacological properties.
Recent Research Developments
Recent research has expanded the applications of 5-Chloroisatoic anhydride beyond traditional synthetic routes. Researchers have explored its utility in multicomponent reactions, which offer advantages such as increased molecular complexity, atom economy, and reduced waste generation. These reactions allow for the rapid construction of diverse chemical libraries from simple starting materials, facilitating drug discovery and development processes. The reactivity of 5-Chloroisatoic anhydride in such reactions is typically governed by the anhydride functionality, which can undergo selective transformations depending on the reaction conditions and co-reactants.
Emerging applications of 5-Chloroisatoic anhydride include its use in the synthesis of modified nucleosides, peptide mimetics, and other biologically relevant molecules. The compound's unique structural features make it suitable for introducing specific functionalities into target molecules, particularly those requiring a halogenated aromatic moiety. Ongoing research continues to explore new synthetic methodologies and applications of 5-Chloroisatoic anhydride, highlighting its importance in contemporary organic synthesis and medicinal chemistry research.
| Supplier | Product Description | Purity | Package Size | Price (USD/EUR) | Reference Date |
|---|---|---|---|---|---|
| Sigma-Aldrich | 5-Chloroisatoic anhydride | 97% | 5g | $36.5 | 2023-06-20 |
| Sigma-Aldrich | 5-Chloroisatoic anhydride | 97% | 25g | $152 | 2023-06-20 |
| TCI Chemical | 5-Chloroisatoic Anhydride | >98.0% (HPLC) | 5g | $77 | 2024-03-01 |
| TCI Chemical | 5-Chloroisatoic Anhydride | >98.0% (HPLC) | 25g | $308 | 2024-03-01 |
| TRC | 5-Chloroisatoic anhydride | Not specified | 1g | $60 | 2021-12-16 |
| CymitQuimica | 5-Chloro-isatoic anhydride | Not specified | 1g | €25.00 | 2019-02-15 |
| CymitQuimica | 5-Chloro-isatoic anhydride | Not specified | 10g | €20.00 | 2019-02-15 |
| CymitQuimica | 5-Chloro-isatoic anhydride | Not specified | 25g | €42.00 | 2019-02-15 |
| CymitQuimica | 5-Chloro-isatoic anhydride | Not specified | 100g | €141.00 | 2019-02-15 |
| Shaanxi Dideu Medichem | 5-Chloroisatoic Anhydride | 99% | 1kg minimum | $1.00-22.00/kg | 2024-08-13 |
| Career Henan Chemical | 5-Chloroisatoic anhydride | 99% | 1kg minimum | $1.00/kg | 2020-01-03 |
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